3-(4-Methoxyphenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a methoxyphenyl group, an o-tolyl group, and a carbaldehyde group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of 4-methoxybenzaldehyde with o-tolylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 3-(4-Methoxyphenyl)-1-o-tolyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(4-Methoxyphenyl)-1-o-tolyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxyphenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate: Shares the methoxyphenyl and o-tolyl groups but differs in the presence of an acrylate group instead of a pyrazole ring.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Contains a methoxyphenyl group and exhibits similar biological activities.
Uniqueness
3-(4-Methoxyphenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde is unique due to its specific combination of functional groups and its potential applications in various fields. Its pyrazole ring structure, combined with the methoxyphenyl and o-tolyl groups, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C18H16N2O2 |
---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1-(2-methylphenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C18H16N2O2/c1-13-5-3-4-6-17(13)20-11-15(12-21)18(19-20)14-7-9-16(22-2)10-8-14/h3-12H,1-2H3 |
InChI Key |
WKJFSBUREHJFNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C(=N2)C3=CC=C(C=C3)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.